Anguinomycin D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

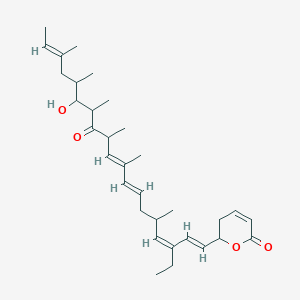

Anguinomycin D is a natural product found in Streptomyces with data available.

Aplicaciones Científicas De Investigación

Antitumor Activity

Anguinomycin D has demonstrated selective cytotoxicity against transformed cells while sparing normal cells. This characteristic makes it a promising candidate for cancer treatment.

- Growth Arrest and Cell Death : In vitro studies reveal that this compound induces growth arrest in normal cells and triggers apoptosis in cancerous cells where the retinoblastoma protein (pRB) is inactivated by viral oncoproteins such as those from human papillomavirus (HPV) .

Table 1: Cytotoxic Effects of this compound

| Cell Type | Effect | IC50 (nM) |

|---|---|---|

| Normal Rat Glia Cells | Growth Arrest | >100 |

| HPV E7 Transformed Cells | Induced Cell Death | 10-50 |

| Simian Virus 40 Transformed Cells | Induced Cell Death | 5-20 |

Structural Insights

The structural analysis of this compound reveals similarities with other members of its family, such as anguinomycin C. The substitution of an ethyl group at position C-8 distinguishes this compound from its analogs, which contributes to its unique biological activity .

- Structural Comparison : The planar structure shows that despite minor differences, anguinomycins A to D share a common framework that is crucial for their biological function .

Therapeutic Potential Beyond Oncology

Recent studies suggest that this compound may have applications beyond cancer treatment. Its ability to inhibit CRM1 also positions it as a potential antiviral agent. The modulation of nuclear transport pathways could be beneficial in treating viral infections where nuclear transport is implicated .

Case Studies and Research Findings

Numerous case studies have highlighted the efficacy of this compound in various experimental settings:

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth and improved survival rates compared to control groups .

- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may enhance its efficacy and reduce resistance in cancer cells .

Análisis De Reacciones Químicas

Negishi Stereoinversion Cross-Coupling

This reaction enabled the inversion of stereochemistry at specific carbon centers while forming carbon-carbon bonds. A zincate intermediate facilitated transmetallation, ensuring high stereochemical fidelity. The reaction was critical for constructing the polyketide backbone with the desired (5R,10R,16R,18S,19R,20S) configuration .

Jacobsen Cr(III)-Catalyzed Hetero Diels-Alder Reaction

A chromium(III)-salen catalyst promoted the [4+2] cycloaddition between a diene and a heterodienophile, forming the cis-fused bicyclic core of Anguinomycin D. The reaction achieved 84% yield and >99% diastereomeric excess , producing intermediate 18 as a single isomer .

| Parameter | Value |

|---|---|

| Catalyst | Cr(III)-salen complex |

| Yield | 84% |

| Diastereoselectivity | >99% de |

| Product | Cis-adduct 18 |

Evans B-Mediated Syn-Aldol Reaction

A boron enolate generated from a chiral oxazolidinone auxiliary facilitated syn-selective aldol addition. This step established contiguous stereocenters in the polyketide chain with >95% enantiomeric excess .

B-Alkyl Suzuki-Miyaura Cross-Coupling

This reaction coupled alkylborane intermediates with aryl or alkenyl electrophiles, forming critical C–C bonds in the macrocyclic lactone. The use of a palladium catalyst and optimized ligands ensured high efficiency and stereoretention .

Structural Elucidation and Stereochemical Analysis

X-ray crystallography and NMR spectroscopy confirmed the absolute configuration of this compound as (5R,10R,16R,18S,19R,20S). Key observations include:

-

NOESY correlations validated the cis-fused bicyclic system.

-

J-based configuration analysis resolved stereochemistry at C19 and C20 .

Biological Relevance of Synthetic Derivatives

Simplified analogs, such as α,β-unsaturated lactone 4 , retained CRM1 inhibition activity at 25 nM , demonstrating that the polyketide chain’s truncation does not abolish function. Molecular modeling confirmed that the lactone and epoxide motifs bind CRM1’s catalytic pocket, mimicking leptomycin B’s mechanism .

This synthesis showcases the strategic use of stereocontrolled reactions to assemble this compound’s intricate architecture, providing a template for developing bioactive analogs with improved pharmacological profiles.

Propiedades

Fórmula molecular |

C32H48O4 |

|---|---|

Peso molecular |

496.7 g/mol |

Nombre IUPAC |

2-[(1E,3Z,7E,9E,17E)-3-ethyl-14-hydroxy-5,9,11,13,15,17-hexamethyl-12-oxononadeca-1,3,7,9,17-pentaenyl]-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C32H48O4/c1-9-22(3)19-25(6)31(34)27(8)32(35)26(7)20-23(4)13-11-14-24(5)21-28(10-2)17-18-29-15-12-16-30(33)36-29/h9,11-13,16-18,20-21,24-27,29,31,34H,10,14-15,19H2,1-8H3/b13-11+,18-17+,22-9+,23-20+,28-21- |

Clave InChI |

SZXKSXNBIHAJNK-VFYJIWPPSA-N |

SMILES isomérico |

CC/C(=C/C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C)/C)O)/C)/C=C/C1CC=CC(=O)O1 |

SMILES canónico |

CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC)C)O)C)C=CC1CC=CC(=O)O1 |

Sinónimos |

anguinomycin D |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.